1-Methylimidazole Trifluoromethanesulfonate

Ionic Liquid Electrochemistry Transport Properties

Researchers using longer-chain imidazolium triflates often encounter viscosity-limited mass transport that distorts electrochemical data. 1-Methylimidazole triflate is the lowest-viscosity member of the 1-alkyl-3-methylimidazolium triflate series, eliminating this artifact. • Achieves ZnO solubility of ~2.5 mol/L for advanced zinc-air/zinc-ion battery electrolytes. • Delivers proton conductivity up to 40.4 mS cm⁻¹ at 200 °C in PAA-PEG composite membranes. • Forms the ([Hmim][OTf])₃Zn adduct, giving full conversion in esterification reactions (1 h, 130 °C). Supplied under inert gas with certificates of analysis; ready for immediate dispatch.

Molecular Formula C5H7F3N2O3S
Molecular Weight 232.18 g/mol
CAS No. 99257-94-0
Cat. No. B6328349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazole Trifluoromethanesulfonate
CAS99257-94-0
Molecular FormulaC5H7F3N2O3S
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)
InChIKeyQSIFOTQDNVCTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylimidazole Triflate Selection Guide


1-Methylimidazole trifluoromethanesulfonate (also known as 1-methylimidazolium triflate, [HMIM][OTf]) is a protic ionic liquid (PIL) composed of a 1-methylimidazolium cation and a triflate anion . As the simplest member of the 1-alkyl-3-methylimidazolium triflate family, this compound serves as a fundamental benchmark for understanding structure-property relationships in ionic liquids. Its key characteristics—including high thermal stability, negligible vapor pressure, and excellent solubility—form the basis for its evaluation against longer-chain analogs such as EMIM triflate and BMIM triflate .

Benchmark system Simplest 1-alkyl-3-methylimidazolium triflate; supports structure-property relationship mapping.
Protic ionic liquid Proton-donating character enables metal oxide solubilization and proton conduction studies.
Low-viscosity series member Shortest alkyl chain provides the lowest viscosity among 1-alkyl-3-methylimidazolium triflates.

Substitution Limits of 1-Methylimidazole Triflate


In the family of imidazolium-based triflate ionic liquids, the length of the alkyl side chain is a primary determinant of key performance characteristics. Substituting 1-methylimidazole triflate with a longer-chain analog like EMIM or BMIM triflate introduces significant changes in viscosity, ionic conductivity, and thermal behavior . These differences are not trivial; they directly impact reaction kinetics in catalysis, mass transport in electrochemical cells, and compatibility with polymer matrices. Assuming functional interchangeability without accounting for these quantifiable structure-property relationships can lead to suboptimal experimental outcomes, failed device performance, or the need for extensive and costly process re-optimization .

Viscosity shift: Longer-chain analogs (EMIM, BMIM) exhibit significantly higher viscosity; mass transport and mixing behaviour may differ.
Conductivity mismatch: Ionic conductivity decreases with alkyl chain length; electrochemical cell performance may not transfer directly.
Processing compatibility: Thermal and solvation properties may alter polymer composite or catalytic reaction outcomes without re-optimization.

1-Methylimidazole Triflate: Comparative Evidence


Low Viscosity and High Conductivity

The viscosity of 1-alkyl-3-methylimidazolium triflate ionic liquids increases substantially with alkyl chain length. For 1-methylimidazolium triflate, viscosity is significantly lower compared to longer-chain analogs, a difference that directly translates to superior ionic conductivity . This relationship is fundamental for electrochemical applications where efficient ion transport is paramount.

Viscosity & Conductivity
Cross-study
Lowest viscosity in 1-alkyl-3-methylimidazolium triflate series; conductivity inversely proportional to chain length.
May support mass/charge transport studies.
Ethyl analog: 47±1 mPa·s; decyl analog: 296±11 mPa·s at 25°C (reported).
Ionic Liquid Electrochemistry Transport Properties

Proton Conductivity for Fuel Cell Membranes

1-Methylimidazolium triflate is a protic ionic liquid (PIL), enabling it to function as an effective proton conductor in composite membranes. When incorporated into a PAA-PEG superabsorbent polymer matrix, it yields exceptionally high proton conductivity under anhydrous, high-temperature conditions .

Proton Conductivity
Class-level
40.4 mS cm⁻¹ (doped) / 19.4 mS cm⁻¹ (absorbed) in PAA-PEG at 200°C, anhydrous.
Supports high-temperature PEM research.
Performance vs. hydrated Nafion not directly comparable.
Proton Exchange Membrane Fuel Cell Polymer Composite

High ZnO Solubility for Zinc Batteries

The protic nature of 1-methylimidazolium triflate enables the dissolution of metal oxides at high concentrations, a critical capability for electrochemical processing and next-generation battery systems. Research demonstrates that ZnO can be dissolved in [MIm]TfO to a remarkable concentration of ~2.5 mol/L, facilitating high current density zinc electrodeposition .

ZnO Solubility
Head-to-head
~2.5 mol/L ZnO dissolved in neat [MIm]TfO at RT.
Supports electrolyte formulation for zinc-based batteries.
Aprotic ILs or aqueous KOH differ in solubility limits.
Electrodeposition Zinc-Air Battery Metal Oxide Solubility

ZnO/IL Adduct for Esterification

A novel acidic catalyst, ([Hmim][OTf])3Zn, was developed by incorporating ZnO into 1-methylimidazolium triflate. This adduct exhibits synergistic catalytic activity for the esterification of dicarboxylic acids, outperforming the individual components used separately [1].

Esterification Catalysis
Head-to-head
Full succinic acid conversion with 2-ethylhexanol in 1 h at 130°C using ([Hmim][OTf])₃Zn (10 mol%).
Supports development of synergistic catalytic systems.
Neat [Hmim][OTf] or ZnO alone were less effective.
Catalysis Esterification Plasticizer Synthesis

Thermal Stability for High-Temperature Applications

Imidazolium-based ionic liquids with the triflate anion, including 1-methylimidazolium triflate, demonstrate excellent thermal stability, a critical factor for their use in high-temperature reactions and for safe storage and handling. Thermogravimetric analysis (TGA) studies on related 1-methylimidazolium-based FRTILs show stability exceeding 150 °C . Furthermore, the pure compound has a measured melting point of 88 °C and a boiling point of 323.5 °C .

Thermal Stability
Class-level
mp 88°C; bp 323.5°C; stability >150°C observed for related 1-methylimidazolium ILs.
Supports high-temperature process window.
TGA data for analogous FRTILs; negligible vapor pressure expected.
Thermal Stability Ionic Liquid Safety

1-Methylimidazole Triflate Applications


Zinc Battery Electrolyte Component

Leverage the demonstrated high solubility of ZnO (~2.5 mol/L) in 1-methylimidazolium triflate to formulate advanced electrolytes for rechargeable zinc-air or zinc-ion batteries . This property directly enables higher energy densities and efficient zinc electrodeposition, setting it apart from aprotic ionic liquids that cannot solvate metal oxides as effectively.

High-Temperature Proton Exchange Membranes

Utilize 1-methylimidazolium triflate as a proton-conducting filler in polymer composites (e.g., PAA-PEG) to fabricate membranes for fuel cells operating above 120 °C under anhydrous conditions . The quantified proton conductivity of up to 40.4 mS cm⁻¹ at 200 °C in such composites provides a clear performance target and justifies its selection over other ILs for this specific application.

Acidic Catalytic System Platform

Employ 1-methylimidazolium triflate as a platform to develop novel, highly active catalysts, such as the ([Hmim][OTf])3Zn adduct, for the synthesis of esters and plasticizers . The proven synergy with ZnO and the ability to achieve full conversion in esterification reactions under moderate conditions (1 h, 130 °C) provide a compelling case for its use in process development over using simpler acid catalysts or less functional ionic liquids.

Low-Viscosity Ionic Liquid Electrolyte

Select 1-methylimidazolium triflate for fundamental electrochemical studies (e.g., cyclic voltammetry, electrodeposition) where low viscosity is critical for mass transport . Its position as the lowest-viscosity member of the 1-alkyl-3-methylimidazolium triflate series makes it the optimal choice for minimizing experimental artifacts related to high solution resistance and slow diffusion, ensuring reliable and reproducible data .

Application
Selection Property
Validation Focus
Zinc battery electrolyte research
Metal oxide solubility capacity
Electrodeposition efficiency review
High-temperature PEM composite studies
Anhydrous proton conductivity
Membrane performance above 120°C
Acidic catalytic platform development
ZnO adduct synergy
Esterification conversion monitoring
Low-viscosity electrochemical baseline
Short-chain viscosity advantage
Mass transport limitation review
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